2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)butanamide
Overview
Description
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)butanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thiadiazole ring, a benzothiazole ring, and a butanamide chain, making it a versatile molecule for research and industrial applications.
Preparation Methods
The synthesis of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)butanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting amines with 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide.
Formation of the Benzothiazole Ring: The benzothiazole ring is formed through a cyclization reaction involving ortho-aminothiophenol and ethyl bromoacetate.
Coupling of the Rings: The thiadiazole and benzothiazole rings are then coupled using a suitable linker, such as a butanamide chain, under specific reaction conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as scaling up the reactions to meet commercial demands.
Chemical Reactions Analysis
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)butanamide undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole and benzothiazole rings.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)butanamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)butanamide involves its interaction with specific molecular targets and pathways. For example, as an enzyme inhibitor, the compound binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity . This inhibition can lead to various biological effects, depending on the enzyme targeted.
Comparison with Similar Compounds
Similar compounds to 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)butanamide include:
2-amino-5-mercapto-1,3,4-thiadiazole: Known for its nucleophilic properties and applications in polymerization reactions.
2-amino-5-(methylthio)-1,3,4-thiadiazole: Used in the synthesis of various organic compounds and materials.
2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-arylacetamide derivatives: Studied for their urease inhibitory activities and potential therapeutic applications.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)butanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O2S3/c1-3-10(24-15-20-19-13(16)25-15)12(21)18-14-17-9-6-5-8(22-4-2)7-11(9)23-14/h5-7,10H,3-4H2,1-2H3,(H2,16,19)(H,17,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGXMPJFEKJVEOY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=NC2=C(S1)C=C(C=C2)OCC)SC3=NN=C(S3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O2S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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